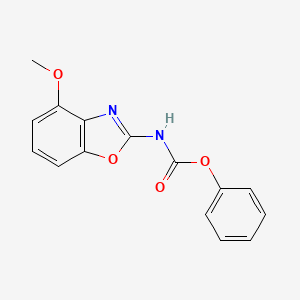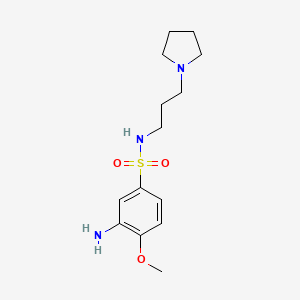![molecular formula C14H23ClN2 B15358013 2-Chloro-5-[2-(dipropylamino)ethyl]aniline](/img/structure/B15358013.png)
2-Chloro-5-[2-(dipropylamino)ethyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[2-(dipropylamino)ethyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloro group at the second position and a dipropylaminoethyl group at the fifth position of the aniline ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[2-(dipropylamino)ethyl]aniline typically involves the following steps:
Nitration of Aniline: Aniline is first nitrated to form 2-chloro-5-nitroaniline. This is achieved by treating aniline with a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Reduction of Nitro Group: The nitro group in 2-chloro-5-nitroaniline is then reduced to an amino group, forming 2-chloro-5-aminoaniline. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Alkylation: Finally, 2-chloro-5-aminoaniline is alkylated with 2-(dipropylamino)ethyl chloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Chloro-5-[2-(dipropylamino)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is commonly used for reduction.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
科学的研究の応用
2-Chloro-5-[2-(dipropylamino)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Chloro-5-[2-(dipropylamino)ethyl]aniline exerts its effects involves interactions with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Chloroaniline: Lacks the dipropylaminoethyl group, making it less complex and potentially less active in certain applications.
5-Amino-2-chloroaniline: Similar structure but without the dipropylaminoethyl group, affecting its reactivity and applications.
2-Chloro-5-nitroaniline: Contains a nitro group instead of an amino group, leading to different chemical properties and uses.
Uniqueness
2-Chloro-5-[2-(dipropylamino)ethyl]aniline is unique due to the presence of both the chloro and dipropylaminoethyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H23ClN2 |
|---|---|
分子量 |
254.80 g/mol |
IUPAC名 |
2-chloro-5-[2-(dipropylamino)ethyl]aniline |
InChI |
InChI=1S/C14H23ClN2/c1-3-8-17(9-4-2)10-7-12-5-6-13(15)14(16)11-12/h5-6,11H,3-4,7-10,16H2,1-2H3 |
InChIキー |
AYJNGWDYMGIMHQ-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Nitro-4-[[1-(oxetan-3-yl)azetidin-3-yl]amino]benzenesulfonamide](/img/structure/B15357941.png)




![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)




![[5-Amino-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B15357988.png)

